molecular formula C19H16ClN5O2 B2875999 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 932312-79-3

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2875999
CAS No.: 932312-79-3
M. Wt: 381.82
InChI Key: ATTBKRZHSMUOKI-UHFFFAOYSA-N
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Description

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-11-15(20)5-4-6-16(11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-7-9-14(26-3)10-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTBKRZHSMUOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN5O2C_{18}H_{16}ClN_5O_2 with a molecular weight of approximately 392.79 g/mol. Its structure features a triazole ring, which is known for its significant role in biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been tested against:

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA)
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro assays demonstrated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, compounds with similar triazole structures have shown MIC values ranging from 12.5 to 25 μg/mL against resistant strains .

Antifungal Activity

The compound's antifungal efficacy has also been evaluated. It was found to inhibit the growth of Candida albicans and Aspergillus niger, with MIC values reported between 1.6 μg/mL to 25 μg/mL. The introduction of halogen substituents on the triazole ring has been correlated with enhanced antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In particular:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

Studies indicate that the compound exhibits IC50 values in the low micromolar range (e.g., IC50 = 1.9 µg/mL for HCT-116), suggesting potent anticancer properties compared to standard chemotherapy agents like doxorubicin . The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Study on Antibacterial Properties :
    • A study conducted by Ochal et al. tested various derivatives containing triazole rings against multiple bacterial strains. The results showed that compounds similar to 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibited significant antibacterial activity, particularly against MRSA strains .
  • Antifungal Activity Assessment :
    • Another research focused on the antifungal properties of triazole derivatives reported that modifications in the chemical structure could enhance activity against fungal pathogens such as Candida species. The study emphasized the importance of hydrophobic interactions in improving efficacy .
  • Anticancer Studies :
    • A review highlighted several triazole derivatives with notable anticancer effects. The reviewed compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, reinforcing the potential therapeutic applications of triazoles in oncology .

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